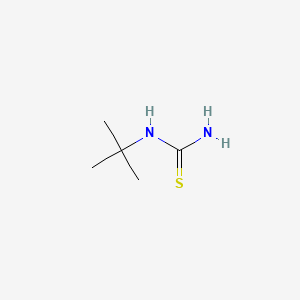
2-氰基-N-(2-甲氧基苯基)乙酰胺
描述
2-cyano-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to an aromatic ring
科学研究应用
2-cyano-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
Target of Action
2-Cyano-N-(2-methoxyphenyl)acetamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
The compound interacts with its targets through covalent or non-covalent binding, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the target proteins, altering their activity and downstream signaling pathways . For example, binding to a kinase might inhibit its activity, thereby blocking a signaling cascade that promotes cell growth.
Biochemical Pathways
The affected biochemical pathways often include those involved in cell cycle regulation, apoptosis, and stress responses. By modulating these pathways, 2-cyano-N-(2-methoxyphenyl)acetamide can induce cell cycle arrest, promote apoptosis, or enhance cellular stress responses . These effects are particularly relevant in the context of cancer therapy, where the compound may inhibit tumor growth by disrupting these critical pathways.
Pharmacokinetics
The pharmacokinetics of 2-cyano-N-(2-methoxyphenyl)acetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed . Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys . These ADME properties influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of 2-cyano-N-(2-methoxyphenyl)acetamide results in the inhibition of target enzymes or receptors, leading to altered cellular signaling. This can cause a range of cellular effects, including reduced cell proliferation, increased apoptosis, and enhanced stress responses . These effects are beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-cyano-N-(2-methoxyphenyl)acetamide. For instance, the compound may be more stable and effective at physiological pH and temperature. Additionally, the presence of other drugs or biomolecules can affect its binding to target proteins and its overall therapeutic efficacy .
By understanding these aspects of 2-cyano-N-(2-methoxyphenyl)acetamide, researchers can better optimize its use in therapeutic applications and improve its efficacy in treating various diseases.
生化分析
Biochemical Properties
2-cyano-N-(2-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of biologically active molecules. The compound’s cyano group is highly reactive, enabling it to participate in nucleophilic addition and substitution reactions. Additionally, the methoxyphenyl group enhances its binding affinity to certain biomolecules, making it a valuable intermediate in biochemical synthesis .
Cellular Effects
2-cyano-N-(2-methoxyphenyl)acetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. The compound’s interaction with cellular receptors can lead to changes in gene expression, impacting cell function and behavior .
Molecular Mechanism
At the molecular level, 2-cyano-N-(2-methoxyphenyl)acetamide exerts its effects through binding interactions with biomolecules. The cyano group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. The methoxyphenyl group further enhances its binding specificity, allowing for targeted interactions with specific biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-N-(2-methoxyphenyl)acetamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-cyano-N-(2-methoxyphenyl)acetamide in animal models are dose-dependent. At lower doses, it has been observed to enhance metabolic activity and promote cell proliferation. At higher doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. The threshold effects of this compound are crucial for determining its safe and effective dosage in biochemical research .
Metabolic Pathways
2-cyano-N-(2-methoxyphenyl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can be metabolized through cyano group reduction, leading to the formation of amides and other derivatives. These metabolic transformations can influence the levels of various metabolites within cells, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, 2-cyano-N-(2-methoxyphenyl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and binding affinity to cellular components .
Subcellular Localization
2-cyano-N-(2-methoxyphenyl)acetamide exhibits specific subcellular localization, which is critical for its activity and function. It can be directed to particular organelles or compartments through targeting signals and post-translational modifications. This localization allows the compound to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with cyanoacetic acid or its esters under specific conditions. One common method is the direct treatment of 2-methoxyaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield the desired cyanoacetamide derivative .
Industrial Production Methods
In an industrial setting, the synthesis of 2-cyano-N-(2-methoxyphenyl)acetamide can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of solvents like dimethylformamide (DMF) and catalysts can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-cyano-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, leading to the synthesis of various heterocycles.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bases like sodium ethoxide or potassium carbonate.
Substitution Reactions: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Cyclization Reactions: Catalysts like triethylamine and solvents like ethanol are often employed.
Major Products Formed
相似化合物的比较
Similar Compounds
- 2-cyano-N-(4-methoxyphenyl)acetamide
- 2-cyano-N-(2,4-dichlorophenyl)acetamide
- 2-cyano-N-(3-cyanophenyl)acetamide
Uniqueness
2-cyano-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the biological activity of its derivatives, making it a valuable compound for the synthesis of novel heterocyclic molecules with potential therapeutic applications .
属性
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPHCCSFWYGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351195 | |
| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63631-09-4 | |
| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)



